AMG-222 tosylate

DPP-IV inhibition binding kinetics drug-target residence time

AMG-222 tosylate (also known as ALS-2-0426) is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV) that was advanced to clinical development for type II diabetes. It represents a distinct chemotype within the DPP-IV inhibitor class, characterized by a slow-on, tight-binding, slowly reversible interaction with its target enzyme.

Molecular Formula C39H47N9O6S
Molecular Weight 769.9 g/mol
CAS No. 1163719-08-1
Cat. No. B605402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-222 tosylate
CAS1163719-08-1
SynonymsAMG-222 tosylate
Molecular FormulaC39H47N9O6S
Molecular Weight769.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1
InChIKeyBULNWZLJRCOXPR-VMZNWUEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-222 Tosylate (CAS 1163719-08-1) – Procurement & Differentiation Guide


AMG-222 tosylate (also known as ALS-2-0426) is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV) that was advanced to clinical development for type II diabetes [1]. It represents a distinct chemotype within the DPP-IV inhibitor class, characterized by a slow-on, tight-binding, slowly reversible interaction with its target enzyme [2]. This mechanism differentiates it from many rapidly equilibrating DPP-IV inhibitors and provides a distinct pharmacological profile that may be advantageous in specific research contexts requiring prolonged target engagement or investigation of target-mediated drug disposition [3].

Slow-binding kinetic mechanism context
Target-mediated drug disposition research fit
Reported investigational history

Why DPP-IV Inhibitor Substitution Risks Experimental Inconsistency


The DPP-IV inhibitor class exhibits substantial heterogeneity in binding kinetics, selectivity profiles, and plasma protein binding characteristics that directly impact experimental outcomes and data interpretation [1]. Compounds within this class cannot be assumed interchangeable; for instance, the dissociation half-life of AMG-222 from recombinant human DPP-IV (730 minutes) is markedly longer than that of vildagliptin, a property that fundamentally alters the pharmacodynamic time course and target engagement profile in cellular and in vivo models [2]. Furthermore, the saturable, concentration-dependent plasma protein binding of AMG-222 (80.8% at 1 nM versus 29.4% above 100 nM) represents a unique pharmacokinetic determinant not shared by other clinically advanced DPP-IV inhibitors, rendering simple IC50 comparisons insufficient for predicting free drug concentrations or target occupancy [3]. Substituting AMG-222 with a more rapidly reversible inhibitor or one with different protein binding behavior may introduce uncontrolled variables and confound comparative studies.

Dissociation half-life may differ substantially from rapidly reversible DPP-IV inhibitors, altering target-engagement time course.
Saturable plasma protein binding profile may not replicate with linear-binding gliptins, affecting free drug concentration interpretation.
Target-mediated metabolism pathway may shift metabolic stability outcomes versus renally cleared inhibitors.

Quantitative Differentiation Evidence for AMG-222 Tosylate


Slow-On, Tight-Binding Kinetics with Prolonged Dissociation Half-Life

AMG-222 exhibits slow-on, tight-binding, slowly reversible inhibition kinetics that distinguish it from rapidly equilibrating DPP-IV inhibitors. In a direct head-to-head comparison using a dilution assay, the dissociation half-life of AMG-222 from recombinant human DPP-IV was determined to be 730 minutes, whereas vildagliptin displayed a substantially shorter dissociation half-life under identical conditions [1]. The IC50 of AMG-222 was shown to decrease as preincubation time increased, a hallmark characteristic of slow-binding inhibition that is not observed with competitive, fast-binding inhibitors such as sitagliptin [2].

Dissociation Half-Life
Head-to-head
730 min vildagliptin (shorter)
Supports sustained target-engagement context
Recombinant human DPP-IV; dilution assay
DPP-IV inhibition binding kinetics drug-target residence time

Saturable, Concentration-Dependent Human Plasma Protein Binding

AMG-222 demonstrates a unique saturable, concentration-dependent binding profile to human plasma proteins. At a concentration of 1 nM, AMG-222 is 80.8% bound to plasma proteins; however, this binding decreases substantially to 29.4% at concentrations exceeding 100 nM [1]. This behavior contrasts with the linear, non-saturable plasma protein binding observed for most marketed DPP-IV inhibitors, such as sitagliptin (38% bound) and linagliptin (75-99% bound across therapeutic concentrations) [2]. The saturable binding of AMG-222 is attributed to its high-affinity interaction with the DPP-IV enzyme present in plasma (approximately 4.1 nM), which serves as a primary binding reservoir at low drug concentrations [3].

Plasma Protein Binding
Reported
80.8% bound (1 nM) Sitagliptin 38%, Linagliptin 75–99%
Free drug concentration context differs from linear binders
Human plasma; 30-min incubation
plasma protein binding pharmacokinetics free drug hypothesis

Target-Mediated Metabolism via Cyano Group Hydrolysis

AMG-222 undergoes target-mediated metabolism wherein its cyano group is slowly hydrolyzed by recombinant human DPP-IV to form an amide metabolite, which is subsequently converted to an acid metabolite by the same enzyme [1]. This metabolic pathway is not mediated by hepatic microsomes or S9 fractions, indicating a DPP-IV-specific process [2]. While vildagliptin also undergoes target-mediated cyano group hydrolysis, the relative rates and metabolic fate differ; the amide and acid metabolites of AMG-222 are formed slowly by rhDPP-IV but not by an active site mutant, confirming enzyme-specific catalysis [3]. The clinical implications of this target-mediated metabolism include a potential contribution to nonlinear pharmacokinetics and target-mediated drug disposition, a phenomenon that has been characterized for linagliptin but not for sitagliptin or alogliptin [4].

Metabolic Pathway
Class-level inference
DPP-IV–catalyzed cyano hydrolysis; not hepatic microsomal
Metabolic stability assay design may differ
rhDPP-IV vs liver microsomes/S9
drug metabolism target-mediated drug disposition DPP-IV inhibitor metabolites

Clinical Development Stage and Investigational Status

AMG-222 was advanced to clinical development for the treatment of type II diabetes, distinguishing it from earlier-stage DPP-IV inhibitor research compounds that never progressed beyond preclinical evaluation [1]. While specific clinical trial data for AMG-222 are not publicly available in peer-reviewed literature, its advancement into human studies indicates acceptable safety, tolerability, and preliminary efficacy signals in regulatory-standard toxicology and Phase I assessments . This places AMG-222 in a distinct procurement category compared to purely research-grade DPP-IV inhibitors such as NVP-DPP728 or compounds with undisclosed or terminated development status [2]. Notably, the clinical development of AMG-222 appears to have been discontinued, as it is no longer listed in active clinical trial registries; however, its investigational history provides valuable benchmarking data for academic and industrial researchers evaluating DPP-IV inhibitor candidates or developing PK/PD models [3].

Development Stage
Data to verify
Phase I/II clinical reached; discontinued
May support preclinical model context
Based on public disclosures; no active trials
clinical development type 2 diabetes investigational drug

Recommended Research Applications for AMG-222 Tosylate Based on Differentiated Evidence


Investigating Prolonged Target Engagement in Diabetic Rodent Models

AMG-222's prolonged dissociation half-life (730 minutes) relative to vildagliptin makes it a preferred tool compound for studies requiring sustained DPP-IV inhibition with once-daily or less frequent dosing in rodent models of type 2 diabetes [1]. Researchers evaluating the relationship between duration of target engagement and improvements in pancreatic beta-cell function or incretin hormone preservation should select AMG-222 over more rapidly reversible inhibitors like sitagliptin or vildagliptin to minimize the confounding effects of fluctuating target occupancy between doses [2].

Modeling Target-Mediated Drug Disposition (TMDD) and Nonlinear Pharmacokinetics

The saturable plasma protein binding and target-mediated metabolism of AMG-222 provide a well-characterized experimental system for developing and validating pharmacokinetic-pharmacodynamic (PK/PD) models that incorporate TMDD [1]. Unlike DPP-IV inhibitors that exhibit linear PK, AMG-222's concentration-dependent binding and DPP-IV-catalyzed metabolism create a feedback loop between drug concentration and clearance that is ideal for testing advanced PK modeling approaches, interspecies scaling predictions, and the impact of target expression levels on drug exposure [2].

Comparative DPP-IV Inhibitor Selectivity Profiling and Off-Target Screening

Although published selectivity data for AMG-222 against DPP-8, DPP-9, and other DASH family proteases are limited, its distinct dibenzocycloheptene chemotype and clinical development history make it a valuable comparator for structure-selectivity relationship studies within the DPP-IV inhibitor class [1]. Researchers conducting side-by-side selectivity profiling of novel DPP-IV inhibitor candidates should include AMG-222 as a reference compound representing the slow-binding, tight-binding mechanistic subclass, particularly when evaluating compounds intended to minimize off-target inhibition of DPP-8/DPP-9, which has been associated with toxicity in preclinical species [2].

Benchmarking In Vitro-In Vivo Extrapolation (IVIVE) of DPP-IV Inhibition

The well-documented in vitro binding kinetics and plasma protein binding behavior of AMG-222 enable its use as a calibration standard for in vitro-in vivo extrapolation (IVIVE) of DPP-IV inhibition [1]. By comparing predicted free plasma concentrations required for 50% and 90% target inhibition (derived from IC50 and plasma protein binding data) with observed pharmacodynamic effects in animal models, researchers can validate and refine IVIVE methodologies for novel DPP-IV inhibitor candidates, reducing reliance on resource-intensive in vivo screening [2].

Application
Selection Property
Validation Focus
Sustained target-engagement studies
Slow-binding kinetic profile
Target-occupancy time-course in rodent models
TMDD and nonlinear PK modeling
Saturable plasma protein binding and DPP-IV–mediated metabolism
Free drug PK/PD model validation
DPP-IV selectivity profiling
Distinct dibenzocycloheptene chemotype
DPP-8/DPP-9 off-target assessment context
IVIVE calibration for DPP-IV inhibition
Documented in vitro binding kinetics and protein binding
Free fraction–corrected IC50 to in vivo PD correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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